molecular formula C6H5NO2 B7902183 5-Hydroxymethyl-furan-3-carbonitrile CAS No. 59413-72-8

5-Hydroxymethyl-furan-3-carbonitrile

Cat. No. B7902183
CAS RN: 59413-72-8
M. Wt: 123.11 g/mol
InChI Key: PPPPJFDWESULFP-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-furan-3-carbonitrile is a chemical compound with the molecular formula C6H5NO2 . It is a white solid .


Molecular Structure Analysis

The molecular structure of 5-Hydroxymethyl-furan-3-carbonitrile has been investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .


Chemical Reactions Analysis

5-Hydroxymethyl-furan-3-carbonitrile can undergo various transformations, including hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation .

Scientific Research Applications

  • Biomass Conversion to Chemicals and Fuels : HMF is a versatile reagent produced from plant biomass, specifically hexose carbohydrates and lignocellulose. It has potential applications in replacing non-renewable hydrocarbon sources in the chemical industry. It can be used in the production of various chemicals including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and more (Chernyshev, Kravchenko, & Ananikov, 2017).

  • Electrochromic Properties in Polymers : HMF derivatives have been explored for their electrochromic properties, particularly in the synthesis of new furan-carbonitrile derivatives for applications in homopolymers and co-polymers. These materials are promising for electrochromic device (ECD) applications due to their stability and fast response time (Abaci, Ustalar, Yılmaz, & Guney, 2016).

  • Analytical Applications : In analytical chemistry, HMF and its related compounds are used in high-performance liquid chromatographic methods for the analysis of honey and honeydew samples. This helps in determining the quality and authenticity of honey (Nozal et al., 2001).

  • Catalytic Reduction in Biorefinery : HMF plays a significant role in the catalytic reduction processes in biorefinery, where it can be transformed into various products such as furfuryl alcohol, tetrahydrofurfuryl alcohol, and dimethylfuran. These transformations are key for the production of biofuels and chemicals from biomass-derived furanic compounds (Nakagawa, Tamura, & Tomishige, 2013).

  • Biobased Polyesters : Enzymatic polymerization of HMF with diacid ethyl esters has led to the creation of novel biobased furan polyesters. These materials are significant for developing sustainable polymers resembling aromatic monomers (Jiang et al., 2014).

  • Chemo- and Bio-Catalysis : HMF is also central to the production of various high-value chemicals through both chemo- and bio-catalytic processes. These methods are crucial for developing sustainable chemical production strategies from renewable biomass (Xia et al., 2018).

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl-furan-3-carbonitrile involves either a ring-opening mechanism or substitution at the α or β position via nucleophilic attack .

Safety and Hazards

The safety and hazards of 5-Hydroxymethyl-furan-3-carbonitrile are documented in its Material Safety Data Sheet (MSDS). It has several hazard statements including H302, H312, H315, H319, H332, H335 .

Future Directions

The future directions of 5-Hydroxymethyl-furan-3-carbonitrile research involve its use as a platform molecule for the production of biomass-derived intermediates . It can be economically synthesized from biomass via furan platform chemicals (FPCs), and there are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

properties

IUPAC Name

5-(hydroxymethyl)furan-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c7-2-5-1-6(3-8)9-4-5/h1,4,8H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPPJFDWESULFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286560
Record name 5-(Hydroxymethyl)-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymethyl-furan-3-carbonitrile

CAS RN

59413-72-8
Record name 5-(Hydroxymethyl)-3-furancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59413-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Hydroxymethyl)-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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